molecular formula C10H9N3 B1270683 [2,2'-Bipyridin]-4-amine CAS No. 14151-21-4

[2,2'-Bipyridin]-4-amine

Cat. No.: B1270683
CAS No.: 14151-21-4
M. Wt: 171.2 g/mol
InChI Key: YJHGQQMUSFJRDE-UHFFFAOYSA-N
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Description

[2,2’-Bipyridin]-4-amine: is an organic compound that belongs to the class of bipyridines Bipyridines are a group of chemical compounds that consist of two pyridine rings connected by a single bond The specific structure of [2,2’-Bipyridin]-4-amine includes an amine group attached to the 4-position of one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridin]-4-amine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another method is the Ullmann coupling, which uses copper as a catalyst to couple two pyridine rings . These reactions often require specific conditions such as inert atmospheres and controlled temperatures to achieve high yields.

Industrial Production Methods: Industrial production of [2,2’-Bipyridin]-4-amine may involve large-scale coupling reactions using similar methods as described above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [2,2’-Bipyridin]-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bipyridines .

Comparison with Similar Compounds

Uniqueness: The presence of the amine group in [2,2’-Bipyridin]-4-amine provides additional sites for chemical modification and enhances its ability to form stable complexes with metal ions. This makes it a more versatile ligand compared to other bipyridine derivatives .

Properties

IUPAC Name

2-pyridin-2-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHGQQMUSFJRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361249
Record name [2,2'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14151-21-4
Record name [2,2'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes [2,2'-Bipyridin]-4-amine a suitable ligand for Palladium in the context of Suzuki reactions?

A1: this compound possesses several characteristics that make it attractive as a ligand for Palladium in Suzuki reactions:

  • Functionalization: The amine group (-NH2) provides a handle for further functionalization. In the research paper [], this is exploited to anchor the ligand onto nanocellulose, creating a heterogeneous catalyst.

Q2: What are the advantages of using a heterogeneous catalyst like the one presented in the paper?

A2: Heterogeneous catalysts, where the catalyst exists in a different phase than the reactants, offer several advantages:

  • Easy Separation: The catalyst can be easily separated from the reaction mixture, simplifying purification and reducing waste. []
  • Recyclability: Heterogeneous catalysts can often be recovered and reused multiple times, improving process economics and sustainability. The paper demonstrates this by successfully reusing the synthesized catalyst for multiple cycles in the Suzuki reaction. []

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